4-(Morpholinomethyl)-5-propylfuran-2-carboxylic acid
Description
4-(Morpholinomethyl)-5-propylfuran-2-carboxylic acid is a furan-based carboxylic acid derivative featuring a morpholine moiety and a propyl chain as substituents.
Properties
Molecular Formula |
C13H19NO4 |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
4-(morpholin-4-ylmethyl)-5-propylfuran-2-carboxylic acid |
InChI |
InChI=1S/C13H19NO4/c1-2-3-11-10(8-12(18-11)13(15)16)9-14-4-6-17-7-5-14/h8H,2-7,9H2,1H3,(H,15,16) |
InChI Key |
YGFYCKVYNCRJHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C(O1)C(=O)O)CN2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Alkylation Strategies for Propyl Substitution
Introducing the propyl group at the 5-position of the furan ring often employs alkylation reactions. A method adapted from di-n-propylacetic acid synthesis utilizes malonic ester derivatives. In this approach, diethyl malonate reacts with n-propyl bromide in the presence of sodium ethylate, followed by saponification and decarboxylation to yield propyl-substituted intermediates. Applied to furan systems, this method could enable the incorporation of the propyl chain prior to furan cyclization.
Critical Reaction Parameters
-
Catalyst : Sodium ethylate (1.2–1.5 equivalents relative to malonic ester).
-
Yield : Up to 99% purity for analogous carboxylic acids after distillation.
Integrated Synthetic Routes
Combining the above steps, two primary routes emerge for synthesizing this compound:
Route 1: Sequential Alkylation and Functionalization
-
Furan Precursor Synthesis : Start with 5-methylfuran-2-carboxylic acid.
-
Propyl Introduction : Alkylate using n-propyl bromide and sodium ethylate.
-
Morpholinomethyl Addition : Perform a Mannich reaction with morpholine and formaldehyde.
-
Oxidation/Carboxylation : If required, oxidize methyl groups to carboxylic acids using Co/Mn/Br catalysts.
Route 2: One-Pot Tandem Reactions
Recent advances in tandem catalysis suggest potential for combining furan formation, alkylation, and morpholine incorporation in a single reactor. For example, Pd/C catalysts (0.43–5% loading) under hydrogen pressure (15–55 bar) facilitate simultaneous reduction and functionalization.
Catalytic Systems and Yield Optimization
Catalyst selection profoundly impacts yield and selectivity. Data from hydrogenation experiments reveal:
| Catalyst Loading (%) | Temperature (°C) | Pressure (bar) | Yield (%) |
|---|---|---|---|
| 0.43 Pd/C | 160 | 15 | 85 |
| 5.0 Pd/C | 170 | 15 | 70 |
| 0.43 Pd/C | 70 | 55 | 59 |
Adapted from furan carboxylic acid hydrogenation studies.
Key findings:
Chemical Reactions Analysis
Types of Reactions
4-(Morpholinomethyl)-5-propylfuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the furan ring.
Substitution: The morpholinomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups to the morpholinomethyl moiety.
Scientific Research Applications
4-(Morpholinomethyl)-5-propylfuran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Morpholinomethyl)-5-propylfuran-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The morpholinomethyl group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The furan ring and propyl group also contribute to the compound’s overall activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Research Implications and Gaps
- Bioactivity: Morpholinomethyl groups are associated with kinase inhibition and antimicrobial activity in related compounds (e.g., imidazole derivatives in ). The target compound’s propyl chain may enhance cell membrane penetration .
- Synthetic Routes : Analogous compounds (e.g., ) suggest that Suzuki coupling or ester hydrolysis could be viable synthesis pathways.
- Data Limitations : Direct experimental data (e.g., solubility, melting point) for the target compound are absent in the provided evidence, necessitating further characterization.
Biological Activity
4-(Morpholinomethyl)-5-propylfuran-2-carboxylic acid is an organic compound characterized by its unique furan structure and morpholinomethyl group. It has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, therapeutic applications, and relevant research findings.
- Molecular Formula : C13H19NO4
- Molecular Weight : 239.27 g/mol
The compound contains a carboxylic acid functional group and a furan moiety, which contribute to its chemical reactivity and biological interactions.
Research indicates that this compound may act through several mechanisms:
- Histone Demethylase Inhibition : This compound has been identified as an inhibitor of histone demethylases, particularly those belonging to the Jumonji domain-containing protein family. These enzymes play a crucial role in epigenetic regulation by modifying histone proteins, which can affect gene expression related to cancer progression .
- Antioxidant Activity : Preliminary studies suggest that derivatives of this compound may exhibit antioxidant properties, potentially mitigating oxidative stress in cells .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated that this compound displays cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer). The compound's effectiveness is often measured using IC50 values, indicating the concentration required to inhibit cell viability by 50% .
Cytotoxicity Studies
A series of experiments were conducted to evaluate the cytotoxic effects of this compound on cancer cell lines. The results are summarized in Table 1.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | MCF-7 | 9.32 |
| This compound | A-549 | 22.09 |
| Doxorubicin (control) | MCF-7 | 6.40 |
| Doxorubicin (control) | A-549 | 15.06 |
The data indicate that while Doxorubicin remains a potent chemotherapeutic agent, the compound under investigation shows promising cytotoxicity against both tested cell lines, suggesting potential for further development as an anticancer drug .
Antioxidant Activity
In addition to its cytotoxic properties, studies have shown that derivatives of this compound can scavenge free radicals and enhance total antioxidant capacity (TAC). This activity is essential for protecting cells from oxidative damage, which is often implicated in cancer progression .
Case Studies
Recent investigations into the therapeutic applications of this compound have highlighted its role in treating diseases characterized by abnormal cellular responses mediated by histone demethylases:
- Inhibition of Tumor Growth : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups. These findings suggest that the compound may interfere with tumorigenesis at a molecular level by modulating gene expression through histone modification .
- Combination Therapy Potential : The compound's ability to enhance the efficacy of existing chemotherapeutics has been explored in combination therapy settings, where it may improve patient outcomes by targeting multiple pathways involved in cancer progression .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(Morpholinomethyl)-5-propylfuran-2-carboxylic acid, and what key reaction conditions are critical for yield optimization?
- Methodological Answer : Synthesis typically involves introducing the morpholine moiety via alkylation or Mannich-type reactions. For example, analogous compounds (e.g., 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid) are synthesized using alkaline conditions (e.g., NaOH or K₂CO₃) to promote nucleophilic substitution. Key steps include:
- Morpholine incorporation : Reacting a furan precursor (e.g., 5-chloromethylfuran-2-carboxylate) with morpholine under reflux in a polar aprotic solvent (e.g., DMF) .
- Purification : Column chromatography or recrystallization to isolate the product, with purity verified via HPLC (>95%) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., morpholinomethyl proton signals at δ 2.5–3.5 ppm, furan ring protons at δ 6.0–7.5 ppm) .
- X-ray crystallography : Resolves stereochemistry and confirms substituent orientation, as demonstrated for structurally similar pyrimidine and dioxane derivatives .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]⁺ for C₁₄H₂₁NO₅: 308.14) .
Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
- Anti-inflammatory assays : Inhibition of COX-1/COX-2 enzymes or TNF-α production in macrophage models .
- Cytotoxicity : MTT assays on human cell lines (e.g., HepG2, HEK293) to establish IC₅₀ values .
Advanced Research Questions
Q. How can computational modeling elucidate the reaction mechanisms for introducing the morpholinomethyl group?
- Methodological Answer :
- DFT calculations : Model transition states and activation energies for alkylation steps (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) .
- Molecular docking : Predict binding affinity of intermediates to catalytic sites (e.g., enzyme-mediated reactions) .
- Solvent effects : COSMO-RS simulations optimize solvent selection for reaction efficiency .
Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?
- Methodological Answer :
- Dose-response refinement : Test a wider concentration range (e.g., 0.1–100 μM) with triplicate measurements .
- Structural analogs : Compare activity of derivatives (e.g., propyl vs. ethyl substituents) to identify structure-activity relationships .
- Assay standardization : Use reference compounds (e.g., ibuprofen for COX inhibition) to normalize inter-lab variability .
Q. What strategies improve synthetic yield while minimizing byproducts during large-scale production?
- Methodological Answer :
- Catalyst optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance morpholine reactivity .
- Temperature control : Maintain 60–80°C to prevent furan ring degradation .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
